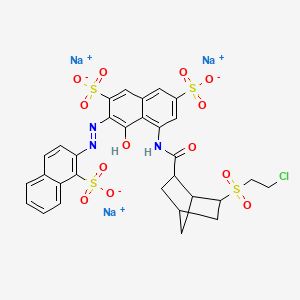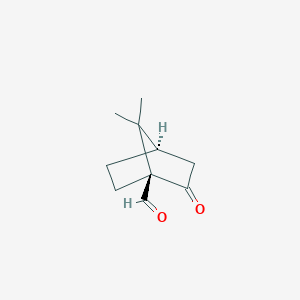
Oxocamphor, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxocamphor, (+)-: is a chiral compound derived from camphor. It is a metabolite of (+)-camphor in vivo and has been used in clinical settings to treat heart failure . This compound is known for its unique structure and significant pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-oxocamphor involves multiple steps starting from (+)-camphor. The process includes bromination, reduction, esterification, hydrolysis, and oxidation . The intermediates and final product are confirmed using techniques such as 1H NMR, IR, and GC-MS . The overall yield of this six-step procedure is approximately 10% .
Industrial Production Methods: Industrial production methods for (+)-oxocamphor are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, considering the reaction conditions and the need for efficient purification techniques to achieve high purity and yield.
化学反应分析
Types of Reactions: (+)-Oxocamphor undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-oxocamphor can lead to the formation of various oxidized derivatives, while reduction can yield different alcohols or hydrocarbons .
科学研究应用
Chemistry: In chemistry, (+)-oxocamphor is used as a starting material for the synthesis of various chiral compounds. Its unique structure makes it valuable for studying stereochemistry and chiral catalysis .
Biology: In biological research, (+)-oxocamphor is studied for its metabolic pathways and interactions with enzymes. It serves as a model compound for understanding the metabolism of terpenoids .
Medicine: Clinically, (+)-oxocamphor has been used to treat heart failure. Its pharmacological properties are being explored for potential therapeutic applications .
Industry: In the industrial sector, (+)-oxocamphor is used in the production of fragrances and flavors. Its chiral nature makes it a valuable component in the synthesis of enantiomerically pure compounds .
作用机制
The mechanism of action of (+)-oxocamphor involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of enzyme activity and interaction with cellular receptors . The exact molecular targets and pathways are still under investigation, but its role in metabolic processes is well-documented .
相似化合物的比较
Camphor: A precursor to (+)-oxocamphor, used in various medicinal and industrial applications.
Fenchone: Another bicyclic monoterpenoid with similar structural features.
Borneol: A related compound with similar pharmacological properties.
Uniqueness: (+)-Oxocamphor is unique due to its specific chiral configuration and its role as a metabolite of camphor. Its distinct pharmacological properties and applications in various fields make it a compound of significant interest .
属性
CAS 编号 |
86023-73-6 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
(1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h6-7H,3-5H2,1-2H3/t7-,10-/m1/s1 |
InChI 键 |
DLKVHFJZTKTFRS-GMSGAONNSA-N |
手性 SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)C=O)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


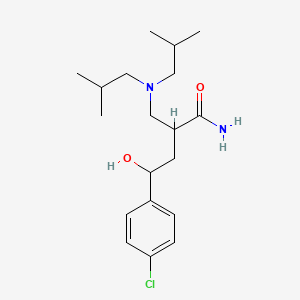
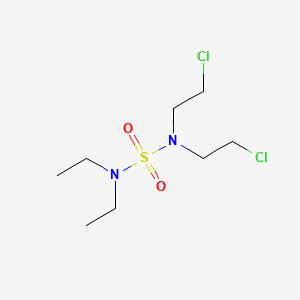

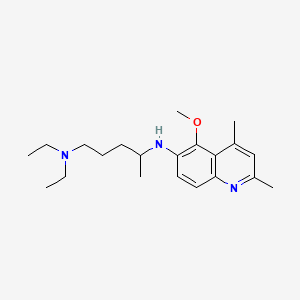
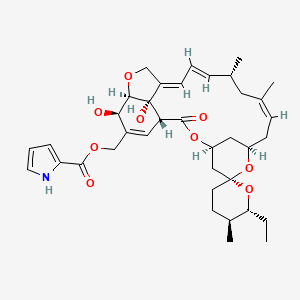

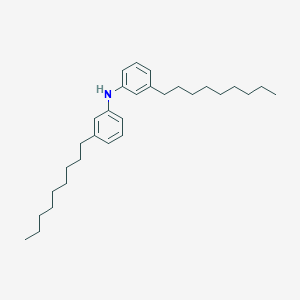
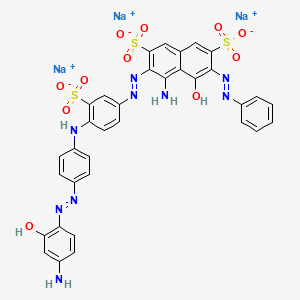

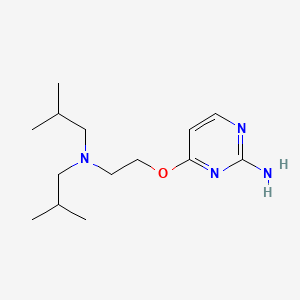
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

